molecular formula C21H20ClNO4 B4621816 ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No. B4621816
M. Wt: 385.8 g/mol
InChI Key: NTGYRPXURBOEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate, also known as CBR-2092, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is highly sensitive to ROS and can detect them in real-time, making it a valuable tool for studying oxidative stress and related diseases.
Another area of research is the use of ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate in the development of new drugs for the treatment of cancer and other diseases. ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate may induce cell death by causing oxidative stress and damage to cellular components.
Biochemical and Physiological Effects
ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a promising candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate in lab experiments is its high sensitivity to reactive oxygen species (ROS). This makes it a valuable tool for studying oxidative stress and related diseases. However, one limitation of using ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is its potential toxicity to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate. One area of research is the development of new drugs based on the structure of ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate for the treatment of cancer and other diseases. Another area of research is the use of ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate in the development of new fluorescent probes for the detection of ROS in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate and its potential applications in various fields of scientific research.

properties

IUPAC Name

ethyl 5-(2-chlorobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-4-23-13(3)19(21(25)26-5-2)16-12-14(10-11-18(16)23)27-20(24)15-8-6-7-9-17(15)22/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGYRPXURBOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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